4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene
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Overview
Description
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene is a chemical compound with the molecular formula C10H8F6OS.
Preparation Methods
The synthesis of 4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzene with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base to form 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene. This intermediate is then reacted with methylthiol in the presence of a catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
4-(1,1,2,3,3,3-Hexafluoropropoxy)(methylthio)benzene is unique due to its combination of a fluorinated propoxy group and a methylthio group. Similar compounds include:
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzene: Lacks the methylthio group, resulting in different chemical and biological properties.
4-(1,1,2,3,3,3-Hexafluoropropoxy)phenylmethanol: Contains a hydroxyl group instead of a methylthio group, leading to different reactivity and applications.
Properties
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6OS/c1-18-7-4-2-6(3-5-7)17-10(15,16)8(11)9(12,13)14/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPFDTYAMYUPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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